8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30FN7O2 and its molecular weight is 467.549. The purity is usually 95%.
BenchChem offers high-quality 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Inhibition
This compound has been identified as a potential 5-HT1A receptor inhibitor . The 5-HT1A receptor is implicated in various central nervous system disorders, and inhibitors can be crucial for treating conditions like depression, anxiety, and schizophrenia . The compound’s ability to bind selectively to the 5-HT1A receptor makes it a valuable candidate for developing new psychiatric medications.
Antifungal Activity
The structural analogs of this compound have shown promising results as antifungal agents . They work by inhibiting the growth of fungi, which can lead to the development of new treatments for fungal infections . The compound’s efficacy against a range of fungal species could be explored further to understand its full potential in antifungal therapy.
Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines , indicating potent antitumor activity. This suggests that the compound could be used in the development of new anticancer drugs, particularly targeting specific types of cancer cells.
GPCR Modulation
As a potential modulator of G protein-coupled receptors (GPCRs) , this compound could have broad therapeutic applications. GPCRs are involved in numerous physiological processes, and modulating these receptors can lead to treatments for diseases such as diabetes and obesity .
Blood-Brain Barrier Penetration
The compound’s structure suggests it may have the ability to cross the blood-brain barrier . This feature is crucial for the development of drugs that act on the central nervous system, as many potential drugs fail to reach the brain due to this barrier .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
ENTs are involved in the transport of purine and pyrimidine nucleosides. The affinities of ENT1 to thymidine, adenosine, cytidine, and guanosine are higher than those of ENT2 . By inhibiting ENTs, this compound can affect these nucleoside transport pathways and their downstream effects.
Pharmacokinetics
It is known that the piperazine motif, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ENTs by this compound can lead to changes in the concentrations of nucleosides in cells, which can have various molecular and cellular effects. For example, it can affect nucleotide synthesis and the regulation of adenosine function .
properties
IUPAC Name |
6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN7O2/c1-16-17(2)32-20-21(27(3)24(34)28(4)22(20)33)26-23(32)31(16)11-7-10-29-12-14-30(15-13-29)19-9-6-5-8-18(19)25/h5-6,8-9H,7,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBFULBVQGCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.